molecular formula C14H7ClF2N4O2 B050344 N-(3-氯-4-氟苯基)-7-氟-6-硝基喹唑啉-4-胺 CAS No. 162012-67-1

N-(3-氯-4-氟苯基)-7-氟-6-硝基喹唑啉-4-胺

货号 B050344
CAS 编号: 162012-67-1
分子量: 336.68 g/mol
InChI 键: CJOJDNRJDBWZKM-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

This compound is a quinazoline derivative, which is a class of organic compounds with a bicyclic structure made of two fused six-membered aromatic rings, a benzene ring, and a pyrimidine ring. The presence of fluorine and nitro groups could indicate that this compound has potential biological activity, as these groups are often found in pharmaceuticals and agrochemicals .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the quinazoline core, with the various substituents attached at the specified positions. Techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography could be used to analyze the structure .


Chemical Reactions Analysis

As a nitrogen-containing aromatic compound, this molecule could potentially undergo a variety of chemical reactions. The nitro group could be reduced to an amine, and the aromatic ring could undergo electrophilic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the aromatic rings and the various substituents would likely make this compound relatively nonpolar and insoluble in water .

科学研究应用

Antiproliferative Efficacy in Colon Cancer Cells

This compound has shown significant antiproliferative efficacy in colon cancer cells . The compound, DW-8, had the highest anticancer efficacy and selectivity in the colorectal cancer cell lines, HCT116, HT29, and SW620 . It induced apoptosis by producing cell cycle arrest at the G2 phase, activating the intrinsic apoptotic pathway, causing nuclear fragmentation, and increasing the levels of reactive oxygen species (ROS) .

Synthesis of Gefitinib

The compound is used in the synthesis of gefitinib , a drug used for the treatment of non-small cell lung carcinoma (NSCLC). An improved three-step process for the synthesis of gefitinib from readily available starting material is discussed in this protocol .

In-vitro Studies

The compound is designed for in-vitro studies, which are conducted outside of living organisms. These studies are crucial in understanding the biological properties of the compound.

Targeted Therapy in Cancer Treatment

The compound is a part of the family of tyrosine kinase inhibitors, which are target-oriented drugs . They play an important part in the modulation of growth factor signaling, making them effective in targeted cancer therapy .

Research in Drug Design and Synthesis

The compound is a part of a novel series of 4-anilinoquinazoline analogues . These analogues are being evaluated for their anticancer efficacy in human breast cancer and human colorectal cancer cell lines . This makes the compound a valuable asset in the field of drug design and synthesis.

Study of Cell Death Mechanisms

The compound is used to study the mechanisms of cell death . It helps in understanding how apoptosis is induced in cancer cells, which is crucial in the development of new cancer treatments .

未来方向

The study of quinazoline derivatives is a very active area of research, particularly in the field of medicinal chemistry. Future research could involve the synthesis of this compound and testing of its biological activity, as well as the exploration of various synthetic routes and modifications to the structure .

属性

IUPAC Name

N-(3-chloro-4-fluorophenyl)-7-fluoro-6-nitroquinazolin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H7ClF2N4O2/c15-9-3-7(1-2-10(9)16)20-14-8-4-13(21(22)23)11(17)5-12(8)18-6-19-14/h1-6H,(H,18,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJOJDNRJDBWZKM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1NC2=NC=NC3=CC(=C(C=C32)[N+](=O)[O-])F)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H7ClF2N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60442902
Record name N-(3-chloro-4-fluorophenyl)-7-fluoro-6-nitroquinazolin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60442902
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

336.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-chloro-4-fluorophenyl)-7-fluoro-6-nitroquinazolin-4-amine

CAS RN

162012-67-1
Record name N-(3-chloro-4-fluorophenyl)-7-fluoro-6-nitroquinazolin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60442902
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-(3-chloro-4-fluorophenyl)-7-fluoro-6-nitroquinazolin-4-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(3-chloro-4-fluorophenyl)-7-fluoro-6-nitroquinazolin-4-amine
Reactant of Route 2
Reactant of Route 2
N-(3-chloro-4-fluorophenyl)-7-fluoro-6-nitroquinazolin-4-amine
Reactant of Route 3
Reactant of Route 3
N-(3-chloro-4-fluorophenyl)-7-fluoro-6-nitroquinazolin-4-amine
Reactant of Route 4
Reactant of Route 4
N-(3-chloro-4-fluorophenyl)-7-fluoro-6-nitroquinazolin-4-amine
Reactant of Route 5
Reactant of Route 5
N-(3-chloro-4-fluorophenyl)-7-fluoro-6-nitroquinazolin-4-amine
Reactant of Route 6
Reactant of Route 6
N-(3-chloro-4-fluorophenyl)-7-fluoro-6-nitroquinazolin-4-amine

Citations

For This Compound
11
Citations
C Wang, Y Ouyang, Z Lan - 2016 7th International Conference on …, 2017 - atlantis-press.com
Afatinib (1) exhibited potential biological activities in medicine. There are shortcomings in the synthesis route of afatinib in the literature, the product yield is low and the post-processing …
Number of citations: 0 www.atlantis-press.com
Y Tu, Y OuYang, S Xu, Y Zhu, G Li, C Sun… - Bioorganic & medicinal …, 2016 - Elsevier
Two series of afatinib derivatives bearing cinnamamide moiety (10a–n and 11a–h) were designed, synthesized and evaluated for the IC 50 values against four cancer cell lines (A549, …
Number of citations: 37 www.sciencedirect.com
L Zhang, Y Yang, H Zhou, Q Zheng, Y Li… - European Journal of …, 2015 - Elsevier
We have developed a series of 6, 7-disubstituted-4-(arylamino) quinazoline derivatives that functioned as irreversible EGFR inhibitors, and these compounds exhibited excellent …
Number of citations: 37 www.sciencedirect.com
J Shao, E Chen, K Shu, W Chen, G Zhang… - Bioorganic & Medicinal …, 2016 - Elsevier
Despite the remarkable benefits of gefitinib, the clinical efficacy is eventually diminished due to the acquired point mutations in the EGFR (T790M). To address this unmet medical need, …
Number of citations: 14 www.sciencedirect.com
S Arora, R Kumar - Fused Pyrimidine-Based Drug Discovery, 2023 - Elsevier
Pyrimidine-based derivatives play a vital role in the development of drugs due to their indispensable role in various biological processes. To date, ring fused pyrimidine-based …
Number of citations: 1 www.sciencedirect.com
S Shi, Y Du, Y Zou, J Niu, Z Cai, X Wang… - Journal of Medicinal …, 2022 - ACS Publications
The catalytic properties of proteolysis targeting chimeras (PROTACs) may lead to uncontrolled off-tissue target degradation that causes potential toxicity, limiting their clinical …
Number of citations: 37 pubs.acs.org
H Deng, Q Lei, W Shang, Y Li, L Bi, N Yang… - European Journal of …, 2022 - Elsevier
The epithelial growth factor receptor (EGFR) is abnormally overexpressed on the cell surface of cancer cells and is strongly associated with cancer cell proliferation, migration, …
Number of citations: 3 www.sciencedirect.com
X Qu, H Liu, X Song, N Sun, H Zhong, X Qiu… - European Journal of …, 2021 - Elsevier
Targeted therapy of treating patients with specific tyrosine kinase inhibitors (TKIs) is currently the standard care for epidermal growth factor receptor (EGFR) mutant non-small cell lung …
Number of citations: 58 www.sciencedirect.com
S Shi, Y Du, L Huang, J Cui, J Niu, Y Xu, Q Zhu - Bioorganic Chemistry, 2022 - Elsevier
Although several Epidermal growth factor receptor (EGFR) inhibitors have been approved for the treatment of non-small-cell lung cancers (NSCLC), acquired drug resistance and side …
Number of citations: 20 www.sciencedirect.com
I de Jesus Salazar Estrada - 2022 - figshare.mq.edu.au
The epidermal growth factor receptor (EGFR) kinase is a prototypical receptor kinase with critical function in normal homeostasis and disease progression. Eight EGFR inhibitors …
Number of citations: 3 figshare.mq.edu.au

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。